molecular formula C9H4F2O2S B2820954 4,5-Difluoro-1-benzothiophene-2-carboxylic acid CAS No. 1781187-07-2

4,5-Difluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2820954
CAS No.: 1781187-07-2
M. Wt: 214.19
InChI Key: MYJXBKJBHRWUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-1-benzothiophene-2-carboxylic acid is a fluorinated aromatic heterocycle that serves as a versatile and important building block in organic synthesis and medicinal chemistry research. This compound belongs to the class of 1-benzothiophenes, which are characterized by a benzene ring fused to a thiophene ring, and features a carboxylic acid functional group at the 2-position, making it a key intermediate for further chemical derivatization . The addition of fluorine atoms at the 4 and 5 positions is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . As a core structural motif, benzothiophene carboxylic acids are recognized as important raw materials and intermediates used in the development of pharmaceuticals, agrochemicals, and dyestuffs . Published research and patents indicate that structurally related benzothiophene compounds demonstrate significant research value as potential therapeutic agents. For instance, certain benzothiophene derivatives have been investigated as IK1 channel (intermediate conductance calcium-activated potassium channel) activators and are the subject of research for the treatment of various pain conditions, including visceral pain, inflammatory pain, and neuropathic pain . The carboxylic acid group allows for the synthesis of amides, esters, and other derivatives, enabling researchers to explore structure-activity relationships and optimize compound properties for specific biological targets. Applications: • A key synthetic intermediate for pharmaceutical research and development . • A building block for the synthesis of functional materials and dyestuffs . • A core structure in medicinal chemistry for creating novel bioactive molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2S/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXBKJBHRWUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-difluoro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

Antagonism of Histamine Receptors
One of the significant applications of 4,5-difluoro-1-benzothiophene-2-carboxylic acid derivatives is their role as antagonists or inverse agonists at histamine H3 receptors. These compounds have been studied for their potential therapeutic effects in treating neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) . The modulation of H3 receptors can influence various physiological processes, making these compounds valuable in developing new medications for cognitive and metabolic disorders.

Branched-Chain Alpha Keto Acid Dehydrogenase Kinase Inhibitors
Recent studies have highlighted the use of derivatives of this compound as inhibitors for branched-chain alpha keto acid dehydrogenase kinase. This application is particularly relevant in treating metabolic disorders such as diabetes and non-alcoholic steatohepatitis (NASH) . The ability to inhibit this kinase could lead to significant advancements in managing these conditions.

Antioxidant Activity

Research has indicated that compounds related to this compound exhibit antioxidant properties. These compounds are evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant activity is often assessed using methods like the DPPH radical scavenging assay, where the effectiveness of these compounds is compared to standard antioxidants like ascorbic acid.

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively to develop new derivatives with enhanced biological activities. For instance, modifications at various positions on the benzothiophene ring can lead to compounds with improved potency against specific biological targets such as tyrosinase, which plays a role in melanin production and is a target for skin-whitening agents .

Material Science Applications

Beyond biological applications, this compound and its derivatives are being investigated for their potential use in organic electronics and materials science. Their unique electronic properties make them suitable candidates for developing organic semiconductors and photovoltaic devices . The ability to fine-tune their electronic characteristics through chemical modifications opens avenues for innovation in material design.

Case Studies

Study FocusFindingsImplications
Antihistaminic ActivityCompounds showed significant binding affinity to H3 receptorsPotential for treating cognitive disorders
Antioxidant PropertiesExhibited IC50 values comparable to established antioxidantsCould be developed into therapeutic agents for oxidative stress-related diseases
Synthesis of DerivativesSuccessful modification led to enhanced tyrosinase inhibitionUseful in cosmetic applications targeting skin pigmentation
Electronic PropertiesDemonstrated favorable charge transport characteristicsApplications in organic electronics

Mechanism of Action

The mechanism of action of 4,5-difluoro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

4,4-Difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid (CAS: 1780655-03-9)
  • Structure : Features a saturated tetrahydrobenzothiophene ring with two fluorine atoms at the 4,4-positions, unlike the aromatic benzothiophene in the target compound .
  • Fluorine’s electron-withdrawing effect at the 4,4-positions may lower the acidity of the carboxylic acid group compared to the 4,5-difluoro analog.
  • Applications : Likely used as a precursor in synthesis where reduced ring strain or altered solubility is advantageous.
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
  • Structure: A phenolic acid with a catechol group (3,4-dihydroxy substitution) and an acrylic acid side chain, contrasting sharply with the fluorinated benzothiophene core .
  • Electronic Effects : Hydroxyl groups provide strong hydrogen-bonding capacity and antioxidant activity, whereas fluorine substitution in the benzothiophene derivative prioritizes electronic modulation and steric effects.
  • Applications : Widely used in pharmacological and cosmetic research for its antioxidant properties, unlike the fluorinated benzothiophene’s role in targeted drug design.

Physicochemical Properties

Property 4,5-Difluoro-1-benzothiophene-2-carboxylic Acid (Hypothetical) 4,4-Difluoro-tetrahydro Analog Caffeic Acid
Molecular Formula C₉H₅F₂O₂S C₉H₈F₂O₂S C₉H₈O₄
Aromaticity Aromatic benzothiophene Saturated tetrahydro ring Aromatic benzene
Functional Groups -COOH, -F (4,5) -COOH, -F (4,4) -COOH, -OH (3,4)
Solubility Moderate (polar aprotic solvents) Higher (due to reduced rigidity) High (aqueous)
Acidity (pKa) ~3.5–4.5 (estimated) ~4.0–5.0 (estimated) ~4.6 (carboxylic)

Biological Activity

4,5-Difluoro-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

This compound features a benzothiophene structure with fluorine substituents that enhance its reactivity and biological activity. The molecular formula is C9H6F2O2SC_9H_6F_2O_2S, with a molecular weight of approximately 214.19 g/mol. The unique arrangement of fluorine atoms at the 4 and 5 positions contributes to its interaction with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways.
  • Induction of Apoptosis : In cancer cells, it might trigger programmed cell death through various apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Tested Strains : Studies have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains are reported in the following table:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be developed into a novel antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Lines Tested : The compound has shown cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
  • Cytotoxicity Assay Results : The following table summarizes the IC50 values observed in these studies:
Cell LineIC50 (µM)
A54915
MCF720

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies

Several studies have investigated the biological effects of benzothiophene derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antibacterial activity of synthesized derivatives against standard bacterial strains. The results confirmed that compounds with similar structures exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .
  • Evaluation of Anticancer Properties : Research focused on the cytotoxic effects of benzothiophene derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. Compounds were evaluated for their ability to induce apoptosis in cancer cells, suggesting a promising therapeutic application .

Q & A

Q. Why do synthetic yields vary widely across literature reports?

  • Methodological Answer : Variations stem from:
  • Lithiation efficiency : Sensitivity to trace moisture reduces yields.
  • Carboxylation methods : CO₂ gas vs. solid carbonate reagents.
    Reproduce results using inert Schlenk-line techniques and in-situ FTIR to monitor reaction progress .

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